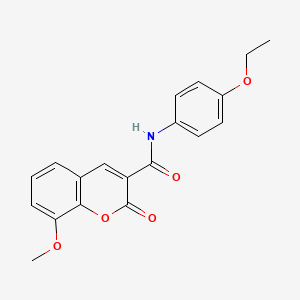

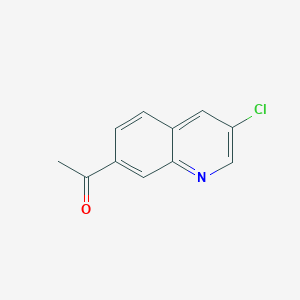

1-(3-Chloroquinolin-7-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoline, the core structure in “1-(3-Chloroquinolin-7-yl)ethanone”, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

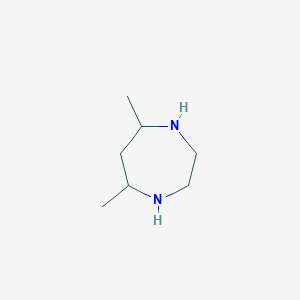

The molecular structure of “1-(3-Chloroquinolin-7-yl)ethanone” consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 .Chemical Reactions Analysis

Quinoline derivatives, including “1-(3-Chloroquinolin-7-yl)ethanone”, have been synthesized and functionalized for biological and pharmaceutical activities . The synthesis of these compounds involves various chemical reactions, including reductive elimination and dehydrative cyclo-condensation .Physical And Chemical Properties Analysis

“1-(3-Chloroquinolin-7-yl)ethanone” is a solid compound that should be stored in a dry room at normal temperature .Applications De Recherche Scientifique

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline derivatives are utilized in various areas of medicine .

Antimicrobial Activity

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives have shown potential as anticancer agents . They are used extensively in the treatment of various types of cancers .

Antimalarial Activity

Quinoline derivatives, including 1-(3-Chloroquinolin-7-yl)ethanone, have shown potential as antimalarial agents . They are used extensively in the treatment of malaria .

Antiviral Activity

Quinoline derivatives have shown potential as antiviral agents . They are used extensively in the treatment of various viral infections .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives have shown potential as antidepressant and anticonvulsant agents . They are used extensively in the treatment of depression and seizure disorders .

Anti-inflammatory Activity

Quinoline derivatives have shown potential as anti-inflammatory agents . They are used extensively in the treatment of various inflammatory conditions .

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound .

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives, which 1-(3-chloroquinolin-7-yl)ethanone is a part of, have been evaluated for their antimicrobial, antimalarial, and anticancer activities . These activities suggest that the compound may interact with biological targets involved in these diseases.

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that 1-(3-Chloroquinolin-7-yl)ethanone might interact with its targets through similar chemical reactions.

Biochemical Pathways

Given its potential antimicrobial, antimalarial, and anticancer activities , it can be inferred that the compound may influence pathways related to these biological processes.

Result of Action

It’s known that some quinoline derivatives show moderate to high antimalarial activity, with ic50 values less than 100 μm . This suggests that 1-(3-Chloroquinolin-7-yl)ethanone might have similar effects.

Safety and Hazards

The safety information available for “1-(3-Chloroquinolin-7-yl)ethanone” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Orientations Futures

Quinoline and its derivatives, including “1-(3-Chloroquinolin-7-yl)ethanone”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research will likely continue to explore new synthesis protocols and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propriétés

IUPAC Name |

1-(3-chloroquinolin-7-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMACMVIDKCSUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=NC=C(C=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloroquinolin-7-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2451201.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide](/img/structure/B2451206.png)

![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)

![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)